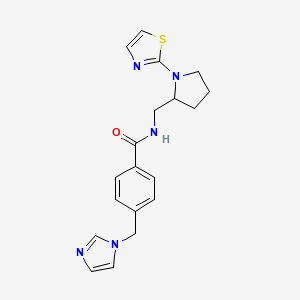
4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic molecule that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound consists of an imidazole ring, a benzamide moiety, and a thiazole-pyrrolidine unit. Its structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of the imidazole ring enhances the compound's ability to interact with microbial enzymes, leading to effective inhibition.
2. Anticancer Properties
Studies have demonstrated that thiazole-containing compounds exhibit potent anticancer effects. For example, certain thiazole derivatives have shown IC50 values less than that of doxorubicin against various cancer cell lines, indicating strong cytotoxicity . The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring and the presence of electron-donating groups are crucial for enhancing anticancer activity .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and other diseases. For instance, it has been shown to inhibit HSET (KIFC1), a kinesin involved in mitotic spindle assembly, with micromolar potency . This inhibition can disrupt cancer cell division, providing a potential therapeutic avenue.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Metal Ion Interaction : The imidazole ring can coordinate with metal ions, influencing enzyme activity.
- Hydrophobic Interactions : The benzamide group facilitates binding to hydrophobic pockets in proteins, enhancing stability and interaction.
- Thiazole Contribution : The thiazole moiety is essential for cytotoxic activity due to its ability to form hydrogen bonds and engage in π-stacking interactions with target proteins .
Case Studies
Several studies have investigated the biological activities of related compounds:
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-18(16-5-3-15(4-6-16)13-23-10-7-20-14-23)22-12-17-2-1-9-24(17)19-21-8-11-26-19/h3-8,10-11,14,17H,1-2,9,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEZOKQTNUJJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














